1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride
Description
1-(3-Chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride is a halogenated imidazole derivative characterized by a branched 3-chloro-2-methylpropyl substituent at the 1-position and a methyl group at the 2-position of the imidazole ring. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical or synthetic applications.
Properties
IUPAC Name |
1-(3-chloro-2-methylpropyl)-2-methylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2.ClH/c1-7(5-9)6-11-4-3-10-8(11)2;/h3-4,7H,5-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKYGCQLKKUDDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(C)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride typically involves the alkylation of 2-methylimidazole with 3-chloro-2-methylpropyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of 1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyano, and alkoxy derivatives of the imidazole compound.
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Scientific Research Applications
1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous imidazole derivatives based on substituent position, functional groups, and physicochemical properties. Key differences are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Position and Branching :
- The target compound’s 3-chloro-2-methylpropyl group introduces steric hindrance and lipophilicity compared to the linear 3-chloropropyl group in . This branching may improve membrane permeability in drug candidates but complicate synthesis .
- In contrast, 2-(3-chloropropyl)-1H-imidazole hydrochloride demonstrates how substituent position (2- vs. 1-) alters electronic properties and coordination behavior, as seen in zinc-imidazole polymers .
Hydroxypropyl or dihydrochloride substituents (e.g., ) improve water solubility, critical for pharmaceutical formulations.
Physicochemical and Safety Profiles :
- Safety data for 2-methyl-1H-imidazole derivatives (e.g., acute toxicity, handling precautions) suggest that substituents like chloro or nitro groups necessitate specialized storage and handling .
- The hydrochloride salt form in the target compound and likely enhances stability compared to free bases, as seen in pharmacologically active salts like tapentadol hydrochloride .

Synthetic and Application Context :
- Coordination polymers (e.g., zinc complexes with 2-methyl-1H-imidazole ) highlight the role of imidazole derivatives in materials science, whereas nitro- or amine-functionalized analogs () are geared toward drug discovery.
Biological Activity
1-(3-Chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride is a chemical compound with the molecular formula and a CAS number of 1421601-60-6. This compound is an imidazole derivative that has garnered interest in various scientific fields, particularly due to its potential biological activities, including antimicrobial and antifungal properties.
The synthesis of this compound typically involves the alkylation of 2-methylimidazole with 3-chloro-2-methylpropyl chloride, often facilitated by a base such as potassium carbonate or sodium hydroxide under reflux conditions. This method allows for the efficient production of the desired product, which can be scaled up for industrial applications .
The biological activity of 1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's unique chloro-substituted alkyl chain and methyl group on the imidazole ring contribute to its distinct biological properties. Its mechanism of action may involve modulation of enzyme activity or receptor binding, leading to various physiological effects.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(3-chloro-2-methylpropyl)piperidine hydrochloride | Piperidine instead of imidazole | Moderate antimicrobial activity |
| 1-(3-chloro-2-methylpropyl)-1H-imidazole | Lacks hydrochloride salt | Limited biological data available |
This table illustrates that while structurally similar compounds exist, the specific substitution pattern on the imidazole ring in our compound imparts unique biological activities not observed in others.
Case Studies and Research Findings
Numerous studies have been conducted to explore the biological implications of this compound. For instance:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that 1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations, suggesting its potential as an antimicrobial agent .
- Pharmacological Research : Another research article highlighted its role as a precursor in drug development, particularly for compounds targeting specific receptors involved in disease pathways. The study emphasized the importance of further exploring its pharmacokinetics and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

